1,2,3-Benzothiadiazole-1,1-dioxide
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Overview
Description
1,2,3-Benzothiadiazole-1,1-dioxide is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This compound is a colorless solid that is soluble in organic solvents. It has a chemical formula of C6H4N2S and a molar mass of 136.17 g/mol . The compound is known for its applications in various fields, including organic electronics and medicinal chemistry.
Preparation Methods
1,2,3-Benzothiadiazole-1,1-dioxide can be synthesized through several methods:
Chemical Reactions Analysis
1,2,3-Benzothiadiazole-1,1-dioxide undergoes various chemical reactions:
Nitration: This compound is much less nucleophilic than naphthalene, making nitration a slow process.
Alkylation: It is a very weak base, and alkylation reactions give exclusively the 3-amino quaternary salt.
Reactions with Aryl Radicals: The reaction with aryl radicals affords diarylsulphides, dibenzothiophens, and thianthrene.
Reactions with Methyl Radicals: The reaction with methyl radicals gives thioanisole, thianthren, 4-methylthiodibenzothiophen, and 1-methylthio-2-phenylthiobenzene.
Scientific Research Applications
1,2,3-Benzothiadiazole-1,1-dioxide has several scientific research applications:
Organic Electronics: It is used in the development of photoluminescent compounds and is applicable for the molecular construction of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors
Medicinal Chemistry: Derivatives of this compound have been studied for their potential therapeutic applications, including diuretic and antihypertensive agents.
Optoelectronic Properties: The compound and its derivatives have been characterized by spectroscopic and electrochemical methods, showing properties such as narrow energy gaps and high electron-donating nature.
Mechanism of Action
The mechanism of action of 1,2,3-Benzothiadiazole-1,1-dioxide involves its interaction with molecular targets and pathways:
Electron-Withdrawing Ability: Due to its strong electron-withdrawing ability, it improves the electronic properties of the resulting organic materials.
KATP Channel Activators: Some derivatives act as KATP channel activators on pancreatic endocrine tissue and vascular smooth muscle tissue.
Comparison with Similar Compounds
1,2,3-Benzothiadiazole-1,1-dioxide can be compared with other similar compounds:
2,1,3-Benzothiadiazole: This compound is also used in organic electronics and has similar applications in OLEDs, solar cells, and transistors.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has been used as a diuretic and antihypertensive agent and has various pharmacological activities.
Properties
Molecular Formula |
C6H4N2O2S |
---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
1λ6,2,3-benzothiadiazole 1,1-dioxide |
InChI |
InChI=1S/C6H4N2O2S/c9-11(10)6-4-2-1-3-5(6)7-8-11/h1-4H |
InChI Key |
GKBSGPVVDOEWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NS2(=O)=O |
Origin of Product |
United States |
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